5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide
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Overview
Description
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide typically involves the reaction of hydrazonoyl halides with methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, sodium azide, and phenyl acetylene . Reaction conditions may vary, but they often involve the use of solvents like ethanol or methanol and may require heating or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles .
Scientific Research Applications
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar structural features.
1,2,4-Triazole: Another triazole variant with different nitrogen atom positions.
Thiadiazoles: Compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H10N4S |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-methyl-1-phenyltriazole-4-carbothioamide |
InChI |
InChI=1S/C10H10N4S/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15) |
InChI Key |
CUNAKQGQFLOQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
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